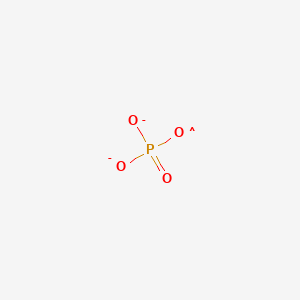
CID 5460550
Descripción
CID 5460550 (PubChem Compound Identifier 5460550) is a chemical compound whose structural and functional characteristics are of interest in pharmacological and organic chemistry research. Its molecular formula and weight, if analogous to similar compounds, could range between 200–300 g/mol based on typical oscillatoxin derivatives .
Key physicochemical properties, inferred from comparable compounds, might include:
- Log P (octanol-water partition coefficient): ~2.0–3.5 (indicating moderate lipophilicity)
- Solubility: Likely low aqueous solubility (<1 mg/mL), common in structurally complex organic compounds .
- Synthetic accessibility: Moderate (synthesis score ~2–3 on a scale where 1 = easy, 4 = difficult), as seen in related boronic acids and heterocyclic derivatives .
Propiedades
Fórmula molecular |
O4P-2 |
|---|---|
Peso molecular |
94.971 g/mol |
InChI |
InChI=1S/H2O4P/c1-5(2,3)4/h(H2,1,2,3)/p-2 |
Clave InChI |
FPENSXCWDDOFJI-UHFFFAOYSA-L |
SMILES |
[O-]P(=O)([O-])[O] |
SMILES canónico |
[O-]P(=O)([O-])[O] |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Structural Comparison
Table 2: Physicochemical and Pharmacokinetic Properties
Q & A
How can researchers formulate a hypothesis-driven research question for CID 5460550 that addresses gaps in existing literature?
Answer: Begin by conducting a systematic literature review to identify underexplored areas, such as inconsistent biological activity reports or uncharacterized mechanisms of action. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope . For example: "How does the structural modification of this compound influence its binding affinity to [specific target] compared to existing analogs?" Ensure the question is measurable, avoids vague terms, and aligns with gaps identified in primary literature .
What experimental design considerations are critical when investigating the physicochemical properties of this compound?
Answer: Prioritize reproducibility by detailing solvent systems, temperature controls, and instrumentation (e.g., HPLC purity thresholds, NMR calibration). Include negative controls (e.g., solvent-only samples) and triplicate measurements to account for variability. For stability studies, specify storage conditions (pH, light exposure) and timepoints for data collection . Use IUPAC nomenclature and report melting points, solubility, and spectral data (IR, MS) to enable cross-study comparisons .
How should researchers analyze contradictory data on the biological activity of this compound across different studies?
Answer: Apply contradiction analysis frameworks to identify the "principal contradiction" influencing discrepancies. For example, compare assay conditions (e.g., cell lines, IC50 calculation methods) or compound purity levels . Use meta-analysis tools to statistically harmonize data, adjusting for variables like dosage or exposure duration. If inconsistencies persist, propose follow-up experiments (e.g., orthogonal assays or in vivo validation) to resolve ambiguities .
What methodologies ensure reproducibility in synthesizing and characterizing this compound?
Answer: Document synthetic protocols with step-by-step reaction conditions (catalyst loading, reaction time) and purification methods (e.g., column chromatography gradients). Characterize intermediates and final compounds using validated techniques (e.g., ≥95% HPLC purity, 1H/13C NMR, HRMS). Provide raw spectral data in supplementary materials to aid replication . For novel derivatives, include elemental analysis and X-ray crystallography data where applicable .
How can systematic literature reviews on this compound distinguish primary from secondary sources effectively?
Answer: Use academic databases (PubMed, SciFinder) to prioritize peer-reviewed articles over review papers. Filter results using keywords like "synthesis," "in vivo," or "mechanism" paired with the compound’s IUPAC name. Critically evaluate primary sources for methodological rigor—e.g., check if biological assays included positive controls or dose-response curves . Exclude studies lacking experimental details (e.g., unspecified solvent systems) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


